molecular formula C8H6ClN5O2 B11792037 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11792037
M. Wt: 239.62 g/mol
InChI Key: FRKNEYVULCJIRD-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom and a triazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of 6-chloropyridazine with appropriate triazole precursors under controlled conditions. One common method involves the cyclization of 6-chloropyridazine derivatives with hydrazine and subsequent reaction with acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substituted Pyridazines: Products where the chlorine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

    Schiff Bases: Formed through condensation reactions with carbonyl compounds.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions . The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its combined pyridazine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to simpler analogs .

Properties

Molecular Formula

C8H6ClN5O2

Molecular Weight

239.62 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H6ClN5O2/c1-4-7(8(15)16)13-14(12-4)6-3-2-5(9)10-11-6/h2-3H,1H3,(H,15,16)

InChI Key

FRKNEYVULCJIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=NN=C(C=C2)Cl

Origin of Product

United States

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